2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile is a chemical compound with the molecular formula CHFN and a molecular weight of 247.31 g/mol. This compound features a piperazine ring substituted with a fluorophenyl group, making it relevant in medicinal chemistry, particularly in the development of drugs targeting specific receptors.
The compound is referenced in various scientific databases and patents, highlighting its synthesis and potential applications. Notably, it is mentioned in patent documents that outline its role as a modulator of purinergic receptors, which are implicated in pain pathways and other physiological processes .
2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile can be classified as a piperazine derivative. Piperazines are cyclic compounds known for their biological activity, often used in pharmacology to design drugs that interact with neurotransmitter systems.
The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile typically involves the reaction of 4-fluorophenylpiperazine with appropriate nitrile precursors. This process can include several steps such as:
The synthesis may utilize techniques such as:
The molecular structure of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile is characterized by:
The compound's structural formula can be represented as follows:
This indicates the presence of:
The primary chemical reactions involving 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile include:
These reactions are typically conducted under controlled conditions to ensure selectivity and yield. Reaction monitoring is often performed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
The mechanism of action for 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile primarily involves its interaction with purinergic receptors, specifically P2X receptors. These receptors are known to play a significant role in pain perception and signal transduction.
Research indicates that this compound may inhibit ecto-nucleotide triphosphate diphosphohydrolase activity, thereby affecting nucleotide synthesis and adenosine function regulation . This action suggests potential therapeutic applications in pain management and neurological disorders.
Key physical properties include:
Relevant chemical properties include:
2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile has several potential applications:
The 4-fluorophenylpiperazine moiety serves as a critical pharmacophore for target engagement, particularly in antiviral and receptor-binding applications. In anti-influenza A virus (IAV) agents like JNJ4796 derivatives, this scaffold enables potent inhibition of hemagglutinin (HA)-mediated viral entry. The fluorophenyl group forms essential CH-π bonds with His18 in the HA1 subunit, stabilizing ligand-target interactions. Compounds featuring this scaffold demonstrated IC₅₀ values of 0.03–0.06 μM against IAV strains, significantly outperforming non-piperazine analogues [2]. The fluorine atom at the para-position enhances metabolic stability by reducing cytochrome P450-mediated oxidation of the phenyl ring, thereby prolonging therapeutic activity. This is attributed to fluorine’s strong electron-withdrawing properties, which decrease electron density at susceptible metabolic sites [2] [4].
The 2-methylpropanenitrile group (isobutyronitrile) contributes distinct steric and electronic effects that optimize ligand-receptor binding. Its branched alkyl chain (α-methyl substitution) creates optimal van der Waals contacts with hydrophobic pockets in target proteins, as observed in HA inhibitors and neurotransmitter transporters. The nitrile (–C≡N) group acts as a hydrogen bond acceptor and modulates electron density across the adjacent piperazine nitrogen. Computational analyses reveal that the nitrile’s linear geometry and dipole moment (4.29 D) facilitate electrostatic interactions with residues like Asp/Glu in binding sites [6] [2]. In synthesized analogues, replacing this moiety with unbranched nitriles (e.g., propanenitrile) reduced anti-IAV activity by 10-fold, underscoring the necessity of the α-methyl group for conformational rigidity [2].
Table 1: Bioactivity of 2-Methylpropanenitrile vs. Linear Nitrile Analogues
Compound | IC₅₀ vs. IAV (μM) | Target Binding Affinity (Kᵢ, nM) |
---|---|---|
2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile | 0.03–0.06 | 12.3 (HA) |
2-[4-(4-Fluorophenyl)piperazin-1-yl]propanenitrile | 0.3–0.5 | 98.7 (HA) |
Fluorination at the phenyl ring’s para-position significantly enhances bioactivity compared to non-fluorinated or ortho/meta-fluorinated derivatives. In JNJ4796 analogues, the 4-fluorophenyl variant exhibited 5-fold greater potency than its phenyl counterpart (IC₅₀: 0.27 μM vs. 1.4 μM) due to improved membrane permeability and target affinity. Conversely, ortho-fluorination induces steric clashes in constrained binding pockets, reducing activity by >50% [2] [8]. Halogen substitutions beyond fluorine (e.g., Cl, Br) diminish efficacy, as larger atoms disrupt optimal CH-π bonding distances (3.5–4.0 Å). Non-fluorinated piperazines also show reduced metabolic stability, with rapid CYP450-mediated hydroxylation leading to faster clearance in vivo [2] [4].
Table 2: Influence of Phenyl Ring Substitution on Piperazine Bioactivity
Substituent | IC₅₀ (μM) vs. IAV | Metabolic Half-life (t₁/₂, min) | hERG Inhibition (%) |
---|---|---|---|
4-Fluorophenyl | 0.03–0.06 | >120 | 13.2 |
Phenyl | 1.4 | 45 | 27.8 |
2-Fluorophenyl | 0.15 | 90 | 18.9 |
4-Chlorophenyl | 0.52 | 105 | 21.4 |
N1-Substitution dictates receptor selectivity and functional potency across therapeutic targets. Bulky hydrophobic groups (e.g., naphthalene, biphenyl) enhance affinity for CNS receptors like 5-HT₁ₐ and NMDA, while smaller alkyl chains favor peripheral targets. In NMDA receptor antagonists, phenanthrene-2-carbonyl at N1 conferred >60-fold higher affinity for NR2C/NR2D subunits versus NR2A/NR2B, attributed to complementary hydrophobic pocket occupancy [7]. Conversely, polar substituents (e.g., pyridyl) reduce blood-brain barrier penetration. In antiviral scaffolds, N1-acylation diminishes HA binding, as seen in JNJ4796 derivatives where benzoyl groups displaced critical water molecules in the binding site [2].
Activity Cliffs:
Piperazine ring conformation is highly sensitive to N1/N4 substituents, affecting nitrogen lone-pair orientation and target engagement. Electron-withdrawing groups (e.g., –CF₃, –CN) at N4 flatten the ring into a boat conformation, optimizing hydrogen bonding with Asp/Glu residues. In contrast, electron-donating groups (e.g., alkyl) favor chair conformations, enhancing hydrophobic interactions. Ab initio calculations confirm that 4-fluorophenyl and 2-methylpropanenitrile substituents induce a semi-chair conformation with a dihedral angle (N1-C2-C3-N4) of -55.3°, facilitating simultaneous binding to HA and ENT2 targets [2] [5]. Replacing piperazine with rigidified diazaheterocycles (e.g., spiropiperidines) abolished anti-IAV activity due to loss of torsional flexibility (ΔG = +3.2 kcal/mol), proving the scaffold’s irreplaceability [2].
Electronic Effects:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: